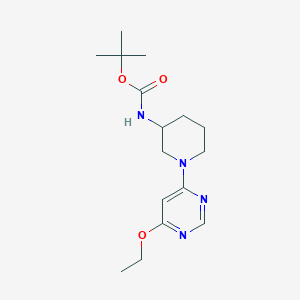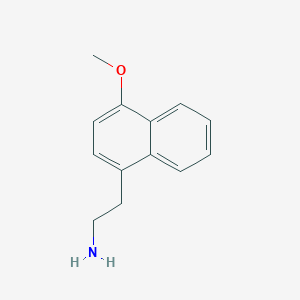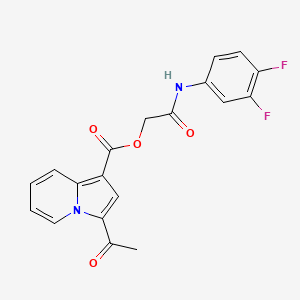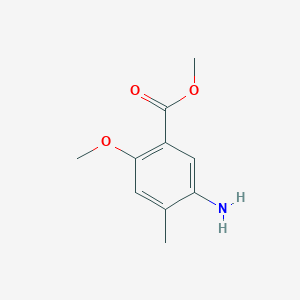![molecular formula C21H28N4O2S B2480228 4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile CAS No. 691858-05-6](/img/structure/B2480228.png)
4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions and can be achieved via various synthetic routes, including palladium-catalyzed oxidative carbonylation and metal-free tandem approaches. For example, Costa et al. (2004) describe a palladium-catalyzed cyclization-alkoxycarbonylation of ethynylaniline derivatives to synthesize quinazolin-2-ones, which could be relevant for derivatives like our compound (Costa et al., 2004). Another method by Ramanathan et al. (2017) involves a metal-free synthesis of quinazolin-4(3H)-imines, demonstrating the versatility in synthesizing complex quinazolinone structures (Ramanathan et al., 2017).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Biological Activity: Compounds related to 4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile have been synthesized and studied for their biological activity. For instance, derivatives like 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones exhibit significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Anticancer Activity
- Cytotoxicity and Anticancer Properties: Certain amino- and sulfanyl-derivatives of benzoquinazolinones have shown potential cytotoxicity, with some demonstrating significant anticancer activity. This suggests a potential research avenue for this compound in anticancer studies (Nowak et al., 2015).
Antioxidant Properties
- Antioxidant Activity: Novel compounds, such as 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones, synthesized from related chemical structures, have exhibited higher antioxidant activities compared to standard antioxidants. This indicates the potential for this compound in antioxidant research (Hassan et al., 2017).
Antibacterial and Antifungal Activity
- Antimicrobial Properties: Derivatives like 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones have shown significant antibacterial and antifungal activity, suggesting similar potentials for this compound (Anisetti & Reddy, 2012).
Cardiotonic Agents
- Cardiotonic Activity: Research on similar compounds, such as 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives, has explored their potential as cardiotonic agents, indicating possible applications of this compound in cardiovascular research (Nomoto et al., 1991).
Antihypertensive and Analgesic Activities
- Antihypertensive and Analgesic Effects: Compounds like N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines, structurally related to this compound, have been synthesized and shown good antihypertensive activity. Analogs of this compound also demonstrated analgesic effects (Manoury et al., 1986; Yusov et al., 2019).
Propriétés
IUPAC Name |
4-(3-cycloheptyl-4-imino-6,7-dimethoxyquinazolin-2-yl)sulfanylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-26-18-13-16-17(14-19(18)27-2)24-21(28-12-8-7-11-22)25(20(16)23)15-9-5-3-4-6-10-15/h13-15,23H,3-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFXLMHHOZWWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCCC#N)C3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480146.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2480151.png)
![N-(3-(furan-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480152.png)


![2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2480156.png)


![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)